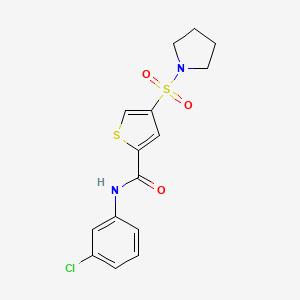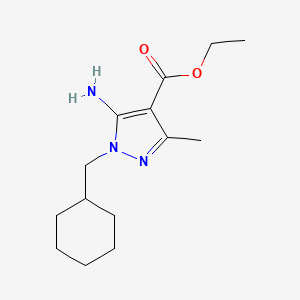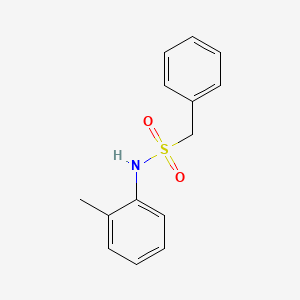![molecular formula C20H26N4O3 B5561648 2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)
2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one is 370.20049070 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihypertensive Agents
Research on derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including compounds similar to the mentioned chemical structure, has shown significant potential as antihypertensive agents. These compounds have been evaluated for their efficacy in lowering blood pressure, particularly in models of spontaneous hypertension. The variations in their structures, particularly substitutions at the 9 position, have demonstrated varying degrees of activity, with some compounds showing promising results due to peripheral alpha 1-adrenoceptor blockade mechanisms (Clark et al., 1983).
CCR8 Antagonists
The chemical structure shares a thematic similarity with compounds explored as CCR8 antagonists. These antagonists are considered valuable in treating chemokine-mediated diseases, notably respiratory ailments such as asthma, chronic obstructive pulmonary disease, and rhinitis. The role of these compounds in modulating immune responses makes them a crucial area of investigation (Dr. Peter Norman, 2007).
Heterocyclic Spiro Compounds Conversion
Studies have focused on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This research avenue explores the structural and functional versatility of spiro compounds, highlighting their importance in creating novel chemical entities with potential pharmacological activities (Mahbubur Rahman et al., 2013).
Chiral Separation and Configuration Determination
The chiral separation of spiro compounds, including diazaspirocycles, has been an area of significant interest due to their applications in the pharmaceutical industry. These compounds can serve as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or surface modifiers for silica particles to resolve enantiomers. Their synthesis and chiral separation underline the importance of understanding and manipulating the stereochemistry of spiro compounds for pharmaceutical applications (Yah-Longn Liang et al., 2008).
Dopamine D3 Receptor Selectivity
Research has also delved into leveraging the structural features of diazaspiro orthosteric fragments to minimize drug promiscuity across highly conserved aminergic G-protein-coupled receptors. This approach aims to enhance selectivity and efficacy for targets such as the dopamine D3 receptor, potentially reducing side effects associated with off-target interactions (S. Reilly et al., 2019).
特性
IUPAC Name |
2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-14-13-24-15-20(8-7-17(24)25)9-11-23(12-10-20)19-21-18(27-22-19)16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHMDSZKTXOBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)
![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
